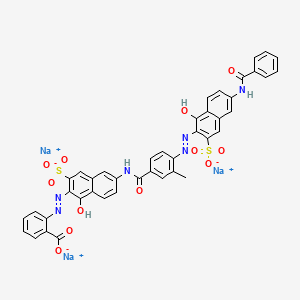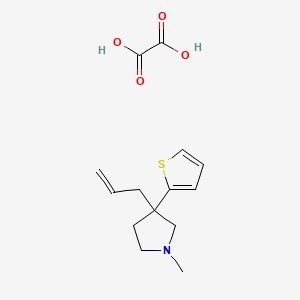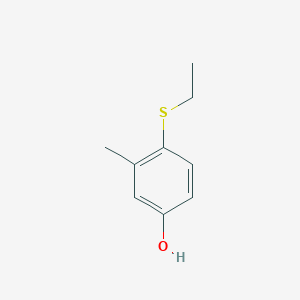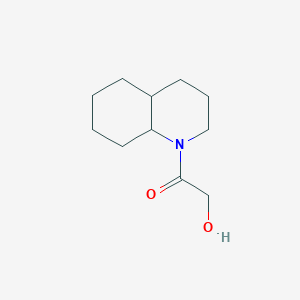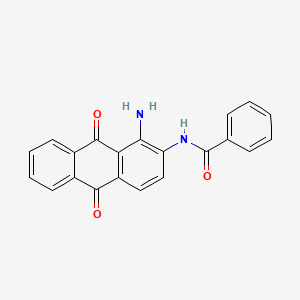
Benzamide, N-(1-amino-2-anthraquinonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(1-amino-2-anthraquinonyl)- is an organic compound with the molecular formula C21H13NO3 It is a derivative of benzamide, where the benzamide moiety is substituted with an anthraquinone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1-amino-2-anthraquinonyl)- typically involves the reaction of anthraquinone derivatives with benzamide. One common method includes the use of 1-amino-2-anthraquinone as a starting material, which is then reacted with benzoyl chloride under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(1-amino-2-anthraquinonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide or anthraquinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce anthracene derivatives.
Scientific Research Applications
Benzamide, N-(1-amino-2-anthraquinonyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its anthraquinone moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Benzamide, N-(1-amino-2-anthraquinonyl)- involves its interaction with various molecular targets. The anthraquinone moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes or proteins, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
Anthraquinone: A parent compound for many dyes and pigments.
1-amino-2-anthraquinone: A precursor in the synthesis of Benzamide, N-(1-amino-2-anthraquinonyl)-.
Uniqueness
Benzamide, N-(1-amino-2-anthraquinonyl)- is unique due to its combined structural features of benzamide and anthraquinone, which confer distinct chemical and biological properties
Properties
CAS No. |
65894-77-1 |
|---|---|
Molecular Formula |
C21H14N2O3 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
N-(1-amino-9,10-dioxoanthracen-2-yl)benzamide |
InChI |
InChI=1S/C21H14N2O3/c22-18-16(23-21(26)12-6-2-1-3-7-12)11-10-15-17(18)20(25)14-9-5-4-8-13(14)19(15)24/h1-11H,22H2,(H,23,26) |
InChI Key |
MVHHOZOFGMVJFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


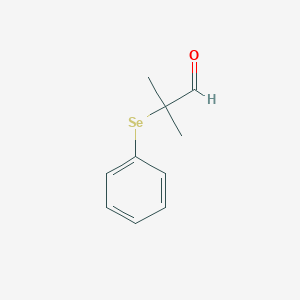
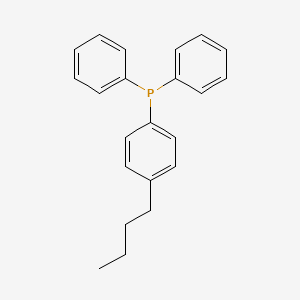
![1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol](/img/structure/B14466038.png)
![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)
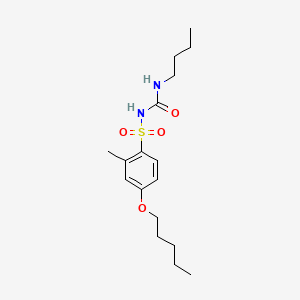

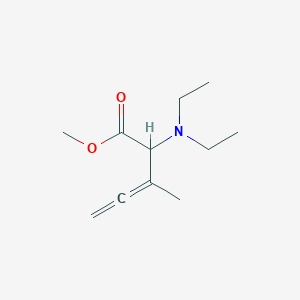

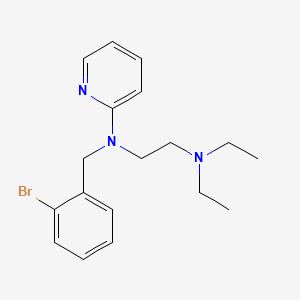
![Ethyl 4-[2-(1,3-dihydrazinyl-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoate](/img/structure/B14466073.png)
